2-amino-N-cyclohexyl-N-methylbenzamide
Overview
Description
2-amino-N-cyclohexyl-N-methylbenzamide is an organic compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol . It is characterized by the presence of an amino group, a cyclohexyl group, and a methyl group attached to a benzamide core. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-amino-N-cyclohexyl-N-methylbenzamide are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, pH levels can affect the ionization state of the compound, potentially influencing its absorption and distribution. Temperature and humidity can also affect the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-N-cyclohexyl-N-methylbenzamide can be synthesized through the reaction of benzamide with cyclohexylamine and methylamine under specific conditions. The reaction typically involves the use of a catalyst and is carried out in an organic solvent such as ethanol or methanol . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high efficiency. The raw materials are carefully measured and mixed, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclohexyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-amino-N-cyclohexyl-N-methylbenzamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-cyclohexyl-N-methylbenzylamine: Similar structure but with a benzyl group instead of a benzamide group.
N-cyclohexyl-N-methylbenzamide: Lacks the amino group present in 2-amino-N-cyclohexyl-N-methylbenzamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-amino-N-cyclohexyl-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHAAZQULBGFAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357139 | |
Record name | 2-amino-N-cyclohexyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73393-40-5 | |
Record name | 2-amino-N-cyclohexyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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